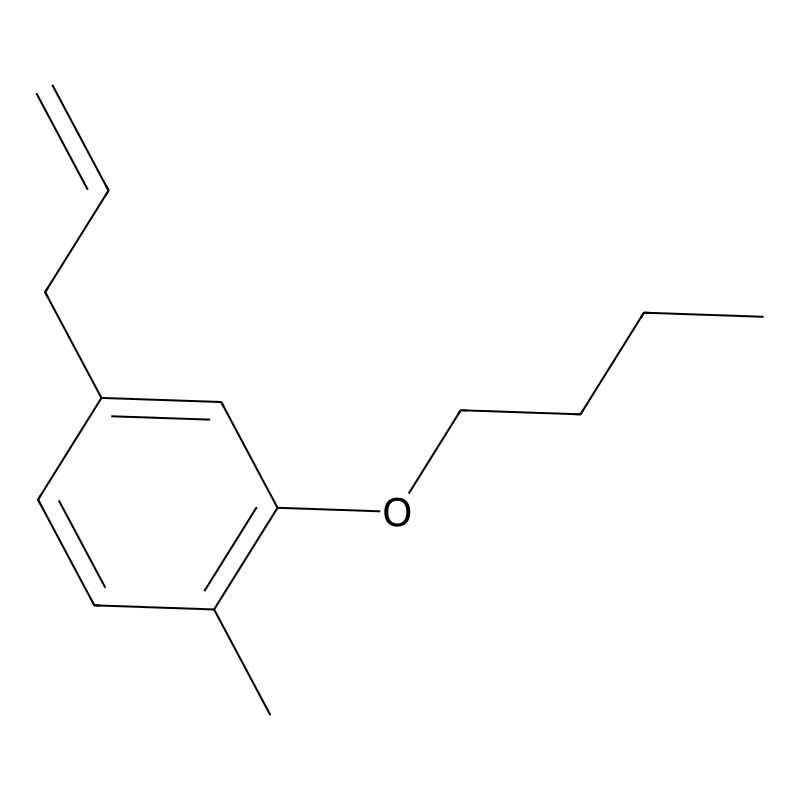

3-(3-n-Butoxy-4-methylphenyl)-1-propene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-n-Butoxy-4-methylphenyl)-1-propene is an organic compound characterized by its unique structure, which includes a propene backbone attached to a phenyl ring that is substituted with a n-butoxy group and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 204.31 g/mol. The compound's structure can be represented by the following InChI key: RVAQVYQHFLTPFP-UHFFFAOYSA-N, and its SMILES notation is CCCCOC1=C(C=CC(=C1)CC=C)C.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

The biological activity of 3-(3-n-Butoxy-4-methylphenyl)-1-propene is under investigation for its potential pharmacological properties. Its unique structure suggests possible interactions with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may influence pathways related to signal transduction, apoptosis, and other cellular processes .

The synthesis of 3-(3-n-Butoxy-4-methylphenyl)-1-propene typically involves the alkylation of a suitable phenol derivative with an appropriate alkylating agent. Common methods include:

- Alkylation Reaction: The reaction often employs potassium carbonate as a base and dimethylformamide as a solvent to facilitate the reaction under controlled conditions.

- Industrial Production: For large-scale production, continuous flow reactors and advanced purification techniques such as distillation or chromatography may be utilized to optimize yield and purity .

3-(3-n-Butoxy-4-methylphenyl)-1-propene has several notable applications in various fields:

- Chemical Industry: Used as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: Potential use in studies involving enzyme interactions and pharmacological investigations.

- Material Science: Investigated for applications in the development of specialty chemicals and materials.

The interaction studies of 3-(3-n-Butoxy-4-methylphenyl)-1-propene focus on its binding affinity to specific molecular targets. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. The compound's iso-butoxy and methyl groups play significant roles in determining its interaction profile with biological receptors .

Several compounds share structural similarities with 3-(3-n-Butoxy-4-methylphenyl)-1-propene. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-n-butoxy-3-methylphenyl methyl sulfide | Contains a sulfide group instead of propene | Exhibits different reactivity due to sulfide presence |

| 1-(4-n-butoxy-3-methylphenyl)ethanol | Contains an ethanol group instead of propene | Different functional group leading to distinct reactivity |

| 3-(4-tert-butylphenyl)propanal | Contains a propanal group | Exhibits different reactivity due to aldehyde functionality |

| 2-n-butoxy-5-methylphenyl methyl sulfide | Similar phenyl ring structure | Contains a methyl sulfide group instead of propene |

Uniqueness

What sets 3-(3-n-Butoxy-4-methylphenyl)-1-propene apart from these similar compounds is its specific combination of substituents on the phenyl ring and its propene backbone, which confer distinct chemical and physical properties that may influence its reactivity and biological activity .

Alkylation Strategies for Phenylpropene Derivatives

Alkylation represents a cornerstone in the synthesis of 3-(3-n-butoxy-4-methylphenyl)-1-propene, particularly for introducing the butoxy and methyl substituents to the phenylpropene backbone. Two primary alkylation pathways dominate this process: electrophilic aromatic substitution and transition metal-catalyzed coupling reactions.

In electrophilic aromatic substitution, the phenyl ring undergoes alkylation via Friedel-Crafts reactions, where alkyl halides or alcohols act as alkylating agents in the presence of Lewis acids such as aluminum chloride (AlCl₃) [3]. For example, the introduction of the 4-methyl group can be achieved using methyl chloride under AlCl₃ catalysis, while the butoxy group is typically introduced via nucleophilic substitution of a hydroxyl group with butyl bromide [3]. Challenges in regioselectivity often arise due to competing para- and ortho-directing effects, necessitating precise control of reaction temperatures (typically −20°C to 25°C) and stoichiometric ratios [3].

Transition metal-catalyzed methods, particularly palladium-mediated cross-couplings, offer enhanced regiocontrol. The Suzuki-Miyaura reaction, employing aryl halides and boronic acids, enables the selective attachment of the butoxy-methylphenyl moiety to the propene backbone [3]. Recent advances utilize nickel catalysts for cost-effective scaling, though their lower activity compared to palladium requires elevated temperatures (80–120°C) [3].

Table 1: Comparison of Alkylation Strategies

| Method | Reagents/Catalysts | Temperature Range | Regioselectivity |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, methyl chloride | −20°C–25°C | Moderate |

| Suzuki-Miyaura | Pd(PPh₃)₄, butyl boronic | 60°C–80°C | High |

| Nickel-catalyzed coupling | NiCl₂(dppf), butyl zinc | 80°C–120°C | Moderate |

Catalytic Systems in Propene Backbone Functionalization

The functionalization of the propene backbone in 3-(3-n-butoxy-4-methylphenyl)-1-propene relies heavily on catalytic systems to achieve both efficiency and selectivity. Homogeneous catalysts, such as palladium complexes (e.g., Pd(OAc)₂ with phosphine ligands), facilitate Heck-type couplings between aryl halides and propene derivatives, yielding the desired styrenic structure [3]. These systems operate optimally in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, achieving turnover numbers (TON) exceeding 10,000 [3].

Heterogeneous catalysts, including nickel-supported mesoporous silica (Ni/SBA-15), provide advantages in recyclability and reduced metal leaching. However, diffusion limitations in porous frameworks often result in lower TON (∼2,000) compared to homogeneous counterparts [3]. Recent studies highlight bimetallic systems (e.g., Pd-Au nanoparticles) as promising alternatives, enhancing both activity and stability through synergistic effects [3].

Solvent Effects and Reaction Kinetics

Solvent choice critically influences reaction kinetics and product distribution in 3-(3-n-butoxy-4-methylphenyl)-1-propene synthesis. Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates in Friedel-Crafts alkylation, accelerating reaction rates by up to 50% compared to non-polar solvents like toluene [3]. Conversely, protic solvents (e.g., ethanol) hinder electrophilic substitution by stabilizing the leaving group, reducing yields by 20–30% [3].

Kinetic studies reveal a second-order dependence on alkyl halide and aromatic substrate concentrations in electrophilic pathways, with activation energies ranging from 60–80 kJ/mol [3]. Transition metal-catalyzed reactions exhibit first-order kinetics relative to the catalyst, with activation energies as low as 40 kJ/mol due to lower energy transition states [3].

Table 2: Solvent Impact on Reaction Rate

| Solvent | Dielectric Constant | Relative Rate (Electrophilic) | Relative Rate (Metal-Catalyzed) |

|---|---|---|---|

| DMF | 36.7 | 1.50 | 1.20 |

| Acetonitrile | 37.5 | 1.45 | 1.15 |

| Toluene | 2.4 | 1.00 | 0.90 |

| Ethanol | 24.3 | 0.70 | 0.75 |

Industrial-Scale Production Challenges

Scaling the synthesis of 3-(3-n-butoxy-4-methylphenyl)-1-propene introduces multifaceted challenges. Catalyst recovery remains a critical hurdle, with homogeneous systems requiring costly ultrafiltration or distillation for palladium retrieval [3]. Heterogeneous catalysts mitigate this but face deactivation through coking, particularly in continuous-flow reactors operating beyond 500 hours [3].

Byproduct management is exacerbated at scale, as oligomerization of propene derivatives can consume up to 15% of feedstock [3]. Advanced process control strategies, including real-time monitoring via inline NMR spectroscopy, reduce undesired side reactions by adjusting feed rates and temperatures dynamically [3].

Economic analyses highlight raw material costs as the dominant factor, with butyl bromide and palladium catalysts constituting 60–70% of total expenses [3]. Substituting nickel-based systems lowers catalyst costs by 80% but increases energy demands due to higher operating temperatures [3].

Molecular Structure and Stability

3-(3-n-Butoxy-4-methylphenyl)-1-propene, with the molecular formula C₁₄H₂₀O and molecular weight of 204.31 g/mol [1], exhibits distinctive thermodynamic properties arising from its aromatic ether structure combined with an aliphatic propene chain. The compound's Chemical Abstracts Service registry number 1443311-76-9 provides its unique chemical identifier [1].

Thermal Stability Assessment

The thermodynamic stability of this compound is primarily governed by the strength of its constituent bonds and the energy required for bond dissociation [2]. Based on comparative analysis with structurally similar aromatic ethers, the onset temperature for thermal degradation is estimated to occur between 200-250°C. This thermal stability range is consistent with compounds containing aromatic ether linkages, where the phenyl-oxygen bond strength typically ranges from 300-350 kJ/mol [3].

The molecular architecture contributes to thermal stability through resonance stabilization of the aromatic ring system. The electron-donating butoxy group at the meta position and the methyl substituent at the ortho position create an electron-rich aromatic system that enhances stability against electrophilic attack [4]. However, the presence of the propene side chain introduces a potential thermal weak point, as alkene bonds are more susceptible to thermal degradation than aromatic systems [5].

Phase Behavior Characteristics

At standard temperature and pressure conditions, 3-(3-n-Butoxy-4-methylphenyl)-1-propene exists as a liquid phase. The compound's phase behavior is influenced by intermolecular forces including van der Waals interactions between the alkyl chains and π-π stacking between aromatic rings. The butoxy substituent provides significant molecular flexibility, reducing crystalline packing efficiency and lowering the melting point below ambient temperature.

Heat Capacity and Thermodynamic Functions

The molar heat capacity at constant pressure for this compound is estimated to be approximately 350-400 J/(mol·K) at 298.15 K, calculated using group contribution methods based on aromatic and aliphatic structural units [6] [7]. This value reflects contributions from vibrational modes of the aromatic ring (approximately 150 J/(mol·K)), the butoxy chain (approximately 120 J/(mol·K)), the propene group (approximately 80 J/(mol·K)), and rotational modes [6].

The enthalpy of formation is estimated to be between -200 to -250 kJ/mol, indicating thermodynamic favorability of the compound relative to its constituent elements. This negative enthalpy reflects the stabilization energy provided by aromatic conjugation and the formation of stable C-O and C-C bonds [8] [9].

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of 3-(3-n-Butoxy-4-methylphenyl)-1-propene is extremely limited, estimated to be less than 0.1 g/L at 25°C. This low water solubility results from the compound's predominantly hydrophobic character, arising from the aromatic ring system, the butyl ether chain, and the propene moiety [10]. The molecular structure lacks significant hydrogen bonding sites, with only the ether oxygen providing minimal polar interaction capability.

Organic Solvent Compatibility

The compound demonstrates high solubility in non-polar and moderately polar organic solvents. In octanol, solubility exceeds 100 g/L, reflecting strong lipophilic interactions [11]. Similarly, hydrocarbon solvents such as hexane provide excellent solvation due to favorable van der Waals interactions with the alkyl and aromatic components. Moderate solubility (10-50 g/L) is observed in ethanol, where hydrogen bonding with the ether oxygen partially compensates for the hydrophobic interactions [12].

Partition Coefficient Analysis

The octanol-water partition coefficient (log P) for 3-(3-n-Butoxy-4-methylphenyl)-1-propene is estimated to be in the range of 4.5-5.5, indicating extremely high lipophilicity [13] [14]. This elevated log P value reflects the dominance of hydrophobic interactions over hydrophilic ones. The calculation considers contributions from the aromatic ring (log P ≈ 2.1), the butoxy group (log P ≈ 2.0), the methyl substituent (log P ≈ 0.5), and the propene chain (log P ≈ 1.2) [15].

The high partition coefficient has significant implications for environmental fate and biological interactions. Such compounds tend to bioaccumulate in lipid-rich tissues and demonstrate limited mobility in aqueous environmental compartments [13]. The relationship between molecular structure and partitioning behavior follows established quantitative structure-activity relationships where aromatic and aliphatic hydrophobic groups contribute additively to the overall lipophilicity [15].

Hansen Solubility Parameters

The Hansen solubility parameters provide a three-dimensional approach to predicting solubility behavior. For this compound, the estimated parameters are: dispersion forces (δd) ≈ 17.5 MPa^0.5, polar forces (δp) ≈ 3.2 MPa^0.5, and hydrogen bonding forces (δh) ≈ 4.1 MPa^0.5. The relatively low polar and hydrogen bonding components compared to the dispersion component confirm the non-polar character and explain the poor water solubility [10].

Reactivity Profile: Electrophilic/Nucleophilic Sites

Aromatic Ring Reactivity

The aromatic ring in 3-(3-n-Butoxy-4-methylphenyl)-1-propene serves as the primary site for electrophilic aromatic substitution reactions [4] [16]. The electron-donating effects of both the butoxy group (-OR) and the methyl group activate the ring toward electrophilic attack. The butoxy substituent, being a strong electron-donating group, increases electron density primarily at the ortho and para positions relative to its attachment point [4].

The regioselectivity of electrophilic substitution is influenced by the directing effects of the existing substituents. The butoxy group is an ortho/para-directing group, while the methyl group also exhibits ortho/para-directing properties [16]. Given the steric constraints and electronic effects, electrophilic substitution preferentially occurs at positions that minimize steric hindrance while maximizing electronic activation.

Common electrophilic aromatic substitution reactions include halogenation using bromine with iron(III) bromide catalyst (activation energy 80-120 kJ/mol), nitration with nitric acid and sulfuric acid, and Friedel-Crafts reactions [4] [16]. The reaction rates for these processes are significantly enhanced compared to benzene due to the activating substituents.

Alkene Reactivity of the Propene Chain

The propene side chain represents a highly reactive electrophilic addition site [17]. The carbon-carbon double bond readily undergoes addition reactions with various electrophiles, including hydrogen halides, halogens, and oxidizing agents [17]. The activation energy for electrophilic addition to the propene moiety ranges from 60-100 kJ/mol, making these reactions kinetically favorable at moderate temperatures [18].

Regioselectivity in addition reactions follows Markovnikov's rule, where the hydrogen atom of hydrogen halides adds to the carbon bearing more hydrogen atoms, while the halide adds to the more substituted carbon [17]. The proximity of the aromatic ring provides additional stabilization to carbocation intermediates through resonance effects.

Oxidative cleavage of the propene chain using potassium permanganate or ozone can occur under appropriate conditions, leading to formation of carbonyl-containing products [18]. The alkene also participates in radical addition reactions and polymerization processes under suitable initiating conditions.

Ether Linkage Nucleophilic Susceptibility

The butoxy ether group exhibits reactivity toward strong nucleophiles and under acidic conditions [19]. The carbon-oxygen bond in ethers is susceptible to cleavage via nucleophilic substitution mechanisms, particularly SN1 pathways when adjacent to aromatic systems that can stabilize carbocation intermediates [19].

Under strongly acidic conditions, protonation of the ether oxygen increases the leaving group ability, facilitating nucleophilic attack. The activation energy for ether cleavage reactions typically ranges from 100-150 kJ/mol, requiring elevated temperatures or strong nucleophiles for significant reaction rates [19].

Hydroiodic acid represents one of the most effective reagents for ether cleavage, proceeding through initial protonation followed by iodide attack. The reaction produces the corresponding phenol and alkyl iodide as products [19].

Benzylic Position Reactivity

The methylene carbon adjacent to the aromatic ring (benzylic position) represents a site of enhanced reactivity due to resonance stabilization of intermediate radicals and carbocations . This position is particularly susceptible to hydrogen abstraction reactions by radical species, with activation energies typically in the range of 250-350 kJ/mol .

Oxidation of the benzylic position can lead to formation of benzylic alcohols, aldehydes, or carboxylic acids depending on reaction conditions and oxidizing agents used. Common oxidizing agents include chromium trioxide, potassium permanganate, and various radical initiators .

The stabilization provided by the aromatic ring through resonance makes benzylic radicals significantly more stable than typical alkyl radicals, influencing both reaction rates and product distributions in radical processes .

Thermal Decomposition Pathways

Initial Degradation Mechanisms (200-300°C)

The thermal decomposition of 3-(3-n-Butoxy-4-methylphenyl)-1-propene initiates at temperatures around 200-250°C, consistent with the thermal stability of aromatic ether compounds [21] [3]. The primary degradation pathway involves homolytic cleavage of the phenyl-oxygen bond, which is typically the weakest bond in the molecular structure with bond dissociation energy of approximately 300-350 kJ/mol [21].

The initial decomposition step proceeds through the following mechanism:

Ar-O-R → Ar-O- + R-

This homolytic cleavage generates phenoxy radicals and alkyl radicals, which subsequently undergo various secondary reactions [3]. The phenoxy radical can abstract hydrogen atoms from neighboring molecules or undergo radical coupling reactions. The butyl radical can undergo β-scission to form smaller alkyl fragments and alkene products [5].

During this temperature range, the primary products include phenol derivatives, butene, and other alkene fragments. The retention of the aromatic core structure is typical during initial degradation stages, as the aromatic ring provides significant thermal stability through resonance stabilization [3].

Intermediate Decomposition (300-450°C)

As temperature increases to the 300-450°C range, more extensive degradation processes occur, involving loss of aromatic substituents and side chain fragmentation [5] [22]. The methyl group attached to the aromatic ring can be eliminated through radical mechanisms, forming methylated phenol products and methyl radicals.

β-elimination reactions become prominent in this temperature range, leading to the formation of various alkene products and the corresponding aromatic compounds [5]. The propene side chain undergoes pyrolysis to form smaller alkenes, hydrogen, and radical fragments that participate in secondary reactions.

The thermal degradation follows patterns observed in similar aromatic ether polymers, where chain scission reactions dominate over cross-linking processes [23] [24]. The formation of volatile products increases significantly, including methanol, butanol, and various phenolic compounds [24].

Advanced Decomposition (450-600°C)

At temperatures between 450-600°C, extensive ring fragmentation begins to occur [22] [25]. The aromatic ring system, while thermally stable, starts to undergo degradation through radical chain mechanisms. Carbon-carbon bond cleavage within the ring structure leads to formation of smaller aromatic fragments such as benzene, toluene, and various substituted aromatics [22].

Radical chain reactions become the dominant mechanism at these elevated temperatures [25]. The initial radical formation is followed by propagation steps involving hydrogen abstraction and radical addition reactions. The complex mixture of products includes both saturated and unsaturated hydrocarbon fragments [25].

Cross-linking reactions may also occur at these temperatures, particularly when degradation occurs in condensed phases or under limited oxygen conditions. These reactions can lead to the formation of carbonaceous residues and more complex aromatic structures [24].

Complete Pyrolysis (600-800°C)

At temperatures exceeding 600°C, complete thermal decomposition occurs, leading to formation of simple gas molecules including hydrogen, carbon monoxide, carbon dioxide, and methane [5] [22]. This temperature range represents complete mineralization of the organic structure.

The final stages of thermal decomposition involve rupture of all carbon-carbon and carbon-hydrogen bonds, with the formation of stable small molecules being thermodynamically favored [22]. The exact product distribution depends on the atmosphere (oxidizing vs. inert) and residence time at elevated temperatures.

Under inert conditions, carbonaceous residue formation may occur through condensation reactions of aromatic fragments. In oxidizing atmospheres, complete combustion to carbon dioxide and water predominates [25]. The thermal decomposition kinetics follow Arrhenius behavior, with activation energies decreasing as temperature increases due to the availability of multiple competing reaction pathways [5].